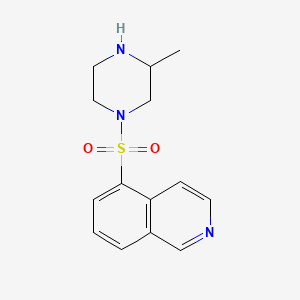

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazin

Übersicht

Beschreibung

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is a chemical compound known for its role as a protein kinase inhibitor. It is widely used in biochemical research, particularly in studies involving signal transduction pathways. This compound is part of the isoquinolinesulfonamide family and has been utilized to investigate various cellular processes, including cell growth, differentiation, and apoptosis .

Wissenschaftliche Forschungsanwendungen

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme kinetics and inhibition.

Biology: The compound is employed to investigate signal transduction pathways and cellular responses to external stimuli.

Medicine: It has potential therapeutic applications in cancer research, where it is used to study the inhibition of protein kinases involved in tumor growth and metastasis.

Wirkmechanismus

Target of Action

The primary target of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, also known as Iso-H-7, is protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine acts as an inhibitor of protein kinase C . It inhibits the action of juvenile hormone on the follicle cells of Rhodnius prolixus . This compound also inhibits the activation of protein kinase C, which is a required step in the chain of events leading to activation of the juvenile hormone-dependent ATPase .

Biochemical Pathways

The biochemical pathways affected by 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine involve the phosphatidylinositol (PI) 3-kinase activation, followed by protein kinase C and ultimately by mitogen-activated protein (MAP) kinase activation and extracellular signal–regulated kinase 2 phosphorylation . These pathways are critical for various cellular processes, including cell growth and differentiation .

Pharmacokinetics

The compound has a molecular weight of 29137 and a molecular formula of C14H17N3O2S

Result of Action

The inhibition of protein kinase C by 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine can lead to various molecular and cellular effects. For instance, it has been shown to suppress interleukin 2 (IL-2) production and IL-2 receptor expression in the human leukemic T-cell line, Jurkat . This suggests that the compound could potentially influence immune responses.

Biochemische Analyse

Biochemical Properties

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is known to interact with several key enzymes and proteins involved in cellular signaling pathways. It acts as an inhibitor of protein kinase C, protein kinase G, and protein kinase A, with IC50 values of 6.0, 5.8, and 3.0 μM, respectively . Additionally, it inhibits myosin light chain kinase with an IC50 value of 97.0 μM . These interactions highlight the compound’s role in modulating phosphorylation events critical for various cellular functions.

Cellular Effects

The effects of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in human trabecular meshwork cells, the compound causes a rapid loss of filamentous actin staining without altering cell shape or cell-cell attachment . This indicates its potential role in cytoskeletal reorganization and cellular dynamics.

Molecular Mechanism

At the molecular level, 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine exerts its effects primarily through the inhibition of protein kinases. By inhibiting protein kinase C, it disrupts the phosphorylation of downstream targets, leading to altered cellular responses . The compound also affects the activity of cAMP-dependent protein kinase, further influencing cellular signaling pathways . These molecular interactions underscore its potential as a tool for studying kinase-mediated processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine have been observed to change over time. Studies have shown that the compound can potentiate cyclic AMP accumulation in a dose-dependent manner when combined with phosphodiesterase inhibitors . Additionally, its stability and degradation over time can impact its long-term effects on cellular function, making it essential to consider these factors in experimental designs.

Dosage Effects in Animal Models

The effects of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine vary with different dosages in animal models. At lower doses, it has been shown to enhance cyclic AMP responsiveness and up-regulate beta receptor density . At higher doses, it can lead to toxic effects, including potential adverse impacts on cellular function and viability. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is involved in several metabolic pathways, particularly those related to kinase signaling. It interacts with enzymes such as protein kinase C and cAMP-dependent protein kinase, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization dynamics are crucial for its role in modulating cellular processes and signaling pathways.

Vorbereitungsmethoden

The synthesis of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Vergleich Mit ähnlichen Verbindungen

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is unique due to its specific inhibition of protein kinase C and cyclic nucleotide-dependent protein kinases. Similar compounds include:

1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine: Another isoquinolinesulfonamide with similar inhibitory properties.

1-(1-Hydroxy-5-isoquinolinylsulfonyl)piperazine: A fluorescent derivative used for histological studies.

5-(2-Methylpiperazine-1-sulfonyl)isoquinoline: A compound with similar structural features and inhibitory effects.

These compounds share structural similarities but differ in their specific applications and inhibitory profiles, highlighting the versatility and specificity of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine in biochemical research.

Biologische Aktivität

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, commonly referred to as Iso-H-7, is a compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on an extensive review of scientific literature.

Chemical Structure and Properties

Iso-H-7 is characterized by the presence of an isoquinoline sulfonyl group attached to a 3-methylpiperazine backbone. Its molecular formula is C₁₁H₁₃N₃O₂S, and it possesses a dihydrochloride salt form that enhances its solubility in biological systems. The structural attributes contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activities of Iso-H-7 have been studied across several domains, including:

- Vasodilatory Effects : Research indicates that Iso-H-7 exhibits significant vasodilatory properties. In vivo studies demonstrated that it increases arterial blood flow when administered locally, suggesting its potential as a therapeutic agent for cardiovascular conditions .

- Protein Kinase Inhibition : Iso-H-7 is known to inhibit protein kinase C (PKC), which plays a crucial role in various cellular processes including cell proliferation and differentiation. This inhibition can lead to altered cellular signaling pathways, impacting processes such as apoptosis and inflammation .

- Erythroid Differentiation : Studies have shown that Iso-H-7 can induce terminal erythroid differentiation in cell lines such as K562 and HD3. This effect is mediated through the activation of specific signaling pathways, indicating its potential use in treating hematological disorders .

The mechanisms underlying the biological activities of Iso-H-7 are multifaceted:

- Inhibition of Protein Kinases : By inhibiting PKC, Iso-H-7 disrupts downstream signaling pathways that are critical for cell survival and proliferation. This inhibition can lead to increased apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

- Vasodilation Mechanism : The vasodilatory effects are likely mediated through the relaxation of vascular smooth muscle cells, possibly involving the modulation of calcium ion concentrations and nitric oxide pathways .

- Cellular Differentiation : The compound's ability to promote erythroid differentiation suggests it may influence transcription factors involved in hematopoiesis, making it a candidate for further investigation in blood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Vasodilatory Study : A study conducted on dogs demonstrated that local administration of Iso-H-7 resulted in significant increases in blood flow in both femoral and vertebral arteries compared to control groups. The study highlighted the compound's potential utility in treating vascular diseases .

- Cancer Research : In vitro studies have shown that Iso-H-7 induces apoptosis in cancer cell lines through PKC inhibition, suggesting its role as a potential anticancer therapeutic agent. Further exploration into its efficacy against various cancers is warranted .

Eigenschaften

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Iso-H-7?

A1: Iso-H-7 acts as a reversible inhibitor of protein kinases, specifically targeting PKC and PKA. [] It competes with ATP for binding at the catalytic site of these kinases, thereby preventing phosphorylation of downstream substrates. [] The specific downstream effects of Iso-H-7 are diverse and depend on the cell type and context.

Q2: How does Iso-H-7 affect collagen gene expression in a 3D collagen matrix?

A2: Studies have shown that Iso-H-7 prevents the down-regulation of α1(I) collagen mRNA levels in cells cultured within a 3D collagen matrix. [] This effect appears to be independent of Iso-H-7's ability to inhibit collagen gel contraction and is thought to involve the modulation of integrin signaling pathways. []

Q3: Does Iso-H-7 affect the expression of matrix metalloproteinases (MMPs)?

A3: While 3D collagen can upregulate the mRNA levels of several MMPs, Iso-H-7 does not appear to impact the regulation of MMP genes. [] This suggests a level of specificity in Iso-H-7's effects on cellular signaling pathways within a 3D collagen environment.

Q4: Can Iso-H-7 influence viral expression?

A4: Research using bovine leukemia virus (BLV) demonstrated that Iso-H-7 could decrease viral expression in infected cells. [] This effect was attributed to decreased transcriptional activity, suggesting Iso-H-7's involvement in the intracellular signaling pathways regulating BLV expression. []

Q5: Is Iso-H-7 involved in the β-adrenergic stimulation of the Na+-K+ pump?

A6: Research on guinea pig ventricular myocytes showed that Iso-H-7 could eliminate the isoprenaline-induced increase in the Na+-K+ pump current (Ip). [] This finding, combined with other evidence, suggests that the β-agonist-induced increase in Ip, in the presence of high intracellular calcium, is mediated by a phosphorylation event involving the cAMP-dependent PKA pathway, where Iso-H-7 likely exerts its inhibitory action. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.